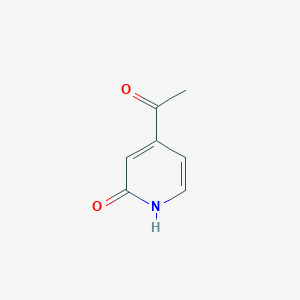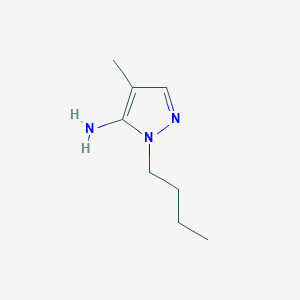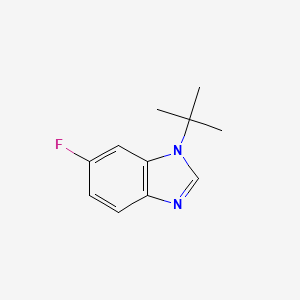
3-(3-Aminopropil)anilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Aminopropyl)aniline is an organic compound with the molecular formula C9H14N2. It consists of an aniline moiety substituted with a 3-aminopropyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Aplicaciones Científicas De Investigación
3-(3-Aminopropyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of biosensors and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
Target of Action
3-(3-Aminopropyl)aniline, also known as N-aminopropyl aniline , is a chemical compound that has been used in various applicationsSimilar compounds, such as 3-aminopropyltriethoxysilane (aptes), are frequently used in silane-based functionalization processes that attach biomolecules to surfaces . This suggests that 3-(3-Aminopropyl)aniline may interact with biomolecules as its primary targets.
Mode of Action
For instance, APTES, an organosilane molecule, is frequently used in silane-based functionalization processes that attach biomolecules to surfaces . The organosilanes are silicon-based molecules that have a general formula of R′(CH 2)nSi(OR) 3, where R′ is an organofunctional group and R is a hydrolyzable alkoxy group . Depending on the type of silane molecule used, the surface after the silane treatment can be aminated .
Biochemical Pathways
Similar compounds, such as polyamines, play roles in cell growth and differentiation, cell cycle regulation, gene expression, and signal transduction in animals, plants, and microorganisms, as well as under several pathophysiological processes including carcinogenesis and other diseases .
Result of Action
Based on the properties of similar compounds, it can be inferred that 3-(3-aminopropyl)aniline may have a role in the functionalization of surfaces for the attachment of biomolecules .
Action Environment
Similar compounds, such as aptes, are used for surface functionalization in both solution-phase and vapor-phase environments . This suggests that the action of 3-(3-Aminopropyl)aniline may also be influenced by the environment in which it is used.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(3-Aminopropyl)aniline can be synthesized through several methods. One common synthetic route involves the reaction of aniline with 3-chloropropylamine under basic conditions. The reaction typically proceeds as follows:
Reactants: Aniline and 3-chloropropylamine.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: Aniline is dissolved in a suitable solvent, and 3-chloropropylamine is added dropwise. The mixture is stirred at an elevated temperature, usually around 80-100°C, for several hours.
Product Isolation: The reaction mixture is cooled, and the product is extracted using an organic solvent. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of 3-(3-Aminopropyl)aniline may involve more efficient and scalable processes. One such method includes the catalytic hydrogenation of 3-nitropropylbenzene, followed by reductive amination. This method ensures high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Aminopropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated, sulfonated, or nitrated aniline derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Aniline: The parent compound, aniline, lacks the 3-aminopropyl group and has different reactivity and applications.
3-(3-Aminopropyl)phenol: Similar to 3-(3-Aminopropyl)aniline but with a hydroxyl group instead of an amino group on the aromatic ring.
N-Phenyl-1,3-propanediamine: Another related compound with two amino groups on the propyl chain.
Uniqueness
3-(3-Aminopropyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propiedades
IUPAC Name |
3-(3-aminopropyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCINXWHNYBINL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616578 |
Source


|
| Record name | 3-(3-Aminopropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332363-16-3 |
Source


|
| Record name | 3-(3-Aminopropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














